molecular formula C21H22O12 B12388369 4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2,3-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-, (2R,3R)- CAS No. 80443-12-5

4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2,3-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-, (2R,3R)-

Cat. No.: B12388369
CAS No.: 80443-12-5
M. Wt: 466.4 g/mol
InChI Key: QMGYCEQXKDMHDB-JFWXUUDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2,3-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-, (2R,3R)-, also known as myricitrin, is a naturally occurring flavonoid glycoside. It is found in various plants, including the bark, leaves, and fruits of the Myrica species. Myricitrin is known for its antioxidant, anti-inflammatory, and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Myricitrin can be synthesized through the extraction from natural sources such as the bark, leaves, and fruits of Myrica species. The extraction process typically involves the use of solvents like water, ethanol, or methanol, followed by purification steps to isolate the compound .

Industrial Production Methods

Industrial production of myricitrin involves large-scale extraction from plant materials. The process includes grinding the plant material, solvent extraction, filtration, and purification using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

Myricitrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of myricitrin .

Scientific Research Applications

Myricitrin has a wide range of scientific research applications:

Mechanism of Action

Myricitrin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Myricitrin

Myricitrin is unique due to its specific combination of hydroxyl groups and glycosidic linkage, which contribute to its potent antioxidant and anti-inflammatory activities. Its ability to modulate multiple molecular pathways makes it a valuable compound for various therapeutic applications .

Properties

CAS No.

80443-12-5

Molecular Formula

C21H22O12

Molecular Weight

466.4 g/mol

IUPAC Name

(2R,3R)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O12/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7/h2-6,14,17-27,29-30H,1H3/t6-,14-,17+,18+,19+,20-,21-/m0/s1

InChI Key

QMGYCEQXKDMHDB-JFWXUUDPSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.